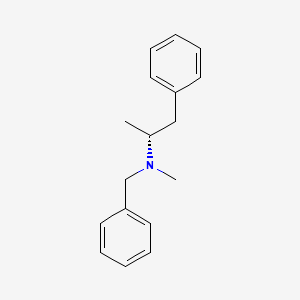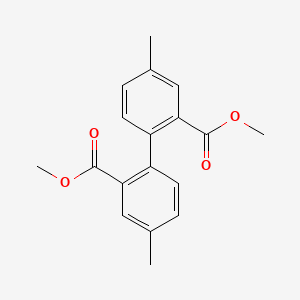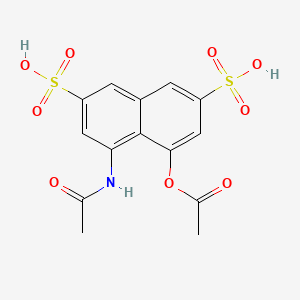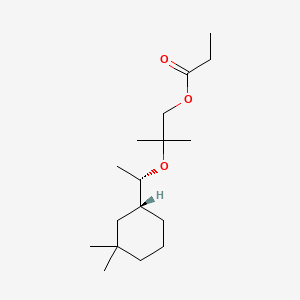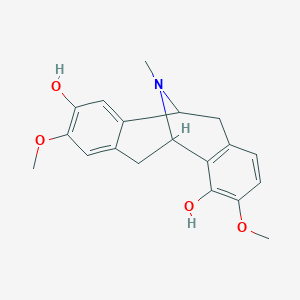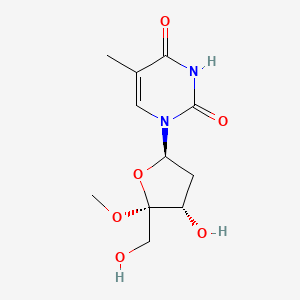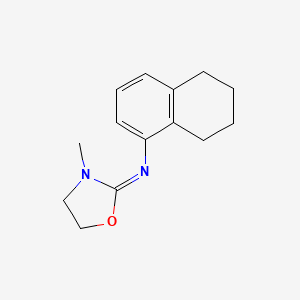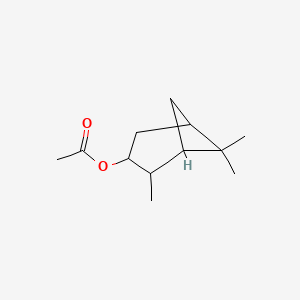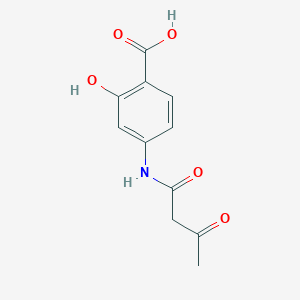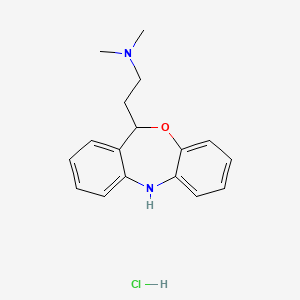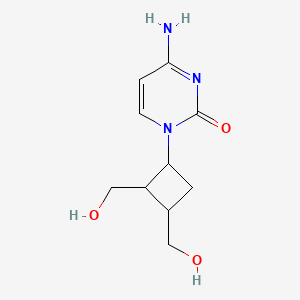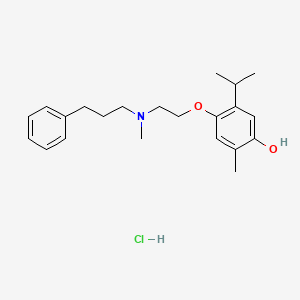
Phenol, 2-methyl-5-(1-methylethyl)-4-(2-(methyl(3-phenylpropyl)amino)ethoxy)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
COR 28 23 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of COR 28 23 typically involves a series of well-defined chemical reactions. The primary synthetic route includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the presence of catalysts to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of COR 28 23 is scaled up using large reactors and continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring the purity and availability of raw materials.
Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
COR 28 23 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The opposite of oxidation, where the compound gains electrons or hydrogen.
Substitution: A reaction where one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
COR 28 23 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which COR 28 23 exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It influences various biochemical pathways, leading to changes in cellular functions and processes.
Properties
CAS No. |
84541-77-5 |
|---|---|
Molecular Formula |
C22H32ClNO2 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
2-methyl-4-[2-[methyl(3-phenylpropyl)amino]ethoxy]-5-propan-2-ylphenol;hydrochloride |
InChI |
InChI=1S/C22H31NO2.ClH/c1-17(2)20-16-21(24)18(3)15-22(20)25-14-13-23(4)12-8-11-19-9-6-5-7-10-19;/h5-7,9-10,15-17,24H,8,11-14H2,1-4H3;1H |
InChI Key |
GPOARTBMNKJPQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)OCCN(C)CCCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


